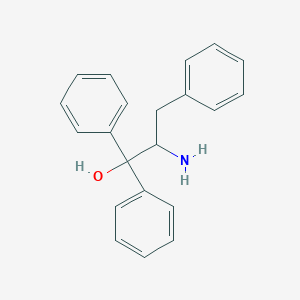

2-Amino-1,1,3-triphenylpropan-1-ol

Description

Contextual Significance of Chiral Amino Alcohols in Modern Synthetic Methodologies

Chiral amino alcohols are a cornerstone of modern synthetic chemistry due to their prevalence in biologically active molecules and their utility as chiral auxiliaries and ligands in asymmetric catalysis. westlake.edu.cnnih.gov The 1,2-amino alcohol motif is a privileged structure found in numerous natural products, pharmaceuticals, and agrochemicals. westlake.edu.cndiva-portal.org Their ability to induce stereoselectivity makes them invaluable in the synthesis of enantiomerically pure compounds, which is crucial for the pharmaceutical industry.

The development of efficient and stereoselective methods for synthesizing chiral β-amino alcohols is an active area of research. westlake.edu.cn These methods are critical for accessing a diverse range of complex molecules. Traditional approaches often rely on the chiral pool, such as amino acids, or involve multi-step sequences. nih.govdiva-portal.org However, modern strategies focus on catalytic asymmetric transformations that can construct the chiral amino alcohol framework with high efficiency and stereocontrol. westlake.edu.cndiva-portal.org These advanced methods often provide more direct and versatile routes to these valuable building blocks. nih.gov

Historical Development and Evolution of Related β-Amino Alcohol Systems

The synthesis of β-amino alcohols has a rich history in organic chemistry. Early methods often involved the derivatization of naturally occurring chiral compounds. diva-portal.org A significant advancement in the field was the development of methods for the ring-opening of epoxides with amines. nih.govorganic-chemistry.orgrroij.com This approach offers a straightforward route to β-amino alcohols, and various catalysts and reaction conditions have been explored to improve its efficiency and regioselectivity. organic-chemistry.orgrroij.comresearchgate.net

Over the years, the focus has shifted towards more sophisticated and atom-economical catalytic asymmetric methods. The Sharpless asymmetric aminohydroxylation, for instance, represents a landmark achievement in the direct enantioselective synthesis of amino alcohols from alkenes. diva-portal.org More recently, radical C-H amination strategies have emerged as powerful tools for the regio- and enantioselective synthesis of β-amino alcohols, complementing existing methods. nih.gov The evolution of these synthetic strategies reflects the continuous drive for more efficient, selective, and sustainable methods for constructing this important class of molecules. westlake.edu.cn

Identification of Key Research Gaps and Opportunities Pertaining to 2-Amino-1,1,3-triphenylpropan-1-ol

While the broader field of chiral β-amino alcohol synthesis is well-established, specific compounds like this compound present unique research opportunities. Much of the existing research focuses on the synthesis and application of a range of β-amino alcohols, but detailed investigations into the specific properties and potential applications of this compound are less common. ontosight.ai

A key research gap is the full exploration of its catalytic potential. Given the structural similarities to other known chiral ligands, a systematic investigation into its effectiveness in a variety of asymmetric transformations could unveil novel applications. Furthermore, while its role in certain biological contexts is alluded to, in-depth studies to elucidate its specific biological activities and pharmacological effects are needed to understand its therapeutic potential. ontosight.ai The development of more efficient and scalable synthetic routes to enantiomerically pure this compound would also be a significant contribution, facilitating its broader use in both academic and industrial research.

Table 2: Related Amino Alcohols and their Applications

| Compound Name | Application |

|---|---|

| (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol | Starting material for the synthesis of chiral ligands and selective norepinephrine (B1679862) reuptake inhibitors. chemicalbook.com |

| 3-Amino-1-propanol | A simple aminopropanol (B1366323) used in various chemical syntheses. wikipedia.org |

| (R)-(-)-2-Amino-1-propanol | Used in chemical synthesis. sigmaaldrich.com |

| 2-Amino-1-phenyl-1-propanol | Used to relieve nasal congestion and as an anorectic agent. nih.gov |

| (R)-2-Amino-3,3-diphenylpropan-1-ol | A chiral building block in asymmetric synthesis. bldpharm.com |

| (S)-2-Amino-3,3-diphenyl-1-propanol | Used in chemical synthesis. achemblock.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,1,3-triphenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXBDYRXZGBOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1,1,3 Triphenylpropan 1 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for the 2-Amino-1,1,3-triphenylpropan-1-ol Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. youtube.com For a molecule like this compound, this process involves identifying key bonds that can be disconnected to reveal logical precursors.

A primary disconnection strategy would target the carbon-carbon bond between the C1 and C2 positions of the propanol (B110389) backbone. This disconnection suggests a synthetic route involving the reaction of a nucleophilic species at C2 with an electrophilic carbonyl group at C1. For instance, this could involve the addition of a benzylmagnesium halide to a suitable α-amino ketone precursor.

Another key disconnection can be made at the C2-C3 bond. This approach would involve the reaction of a nucleophilic species derived from diphenylacetonitrile (B117805) with a suitable electrophile, such as an epoxide, followed by reduction of the nitrile group to an amine.

Finally, the carbon-nitrogen bond of the amino group represents another logical point for disconnection. This suggests a synthesis starting from a ketone precursor, which can be converted to the corresponding amine via reductive amination or through the formation and subsequent reduction of an oxime or imine.

These retrosynthetic strategies provide a roadmap for the forward synthesis, guiding the choice of starting materials and reaction conditions to achieve the target molecule.

Classical and Established Synthetic Routes to the Amino Alcohol Core of this compound

Historically, the synthesis of amino alcohols has relied on well-established, multi-step procedures. One common approach involves the reduction of α-amino ketones or α-hydroxy ketoximes. For the synthesis of the this compound core, this would entail the preparation of 2-amino-1,3-diphenyl-1-propanone, followed by the addition of a phenyl Grignard reagent and subsequent reduction of the resulting ketone.

Another classical method is the aminolysis of epoxides. The synthesis could start from 1,1,3-triphenylpropene, which can be epoxidized to form the corresponding epoxide. Subsequent ring-opening with ammonia (B1221849) or a suitable nitrogen nucleophile would yield the desired amino alcohol. However, this method often suffers from a lack of regioselectivity, leading to a mixture of isomers.

The Baylis-Hillman reaction has also been utilized to create the core structure of similar amino alcohols. rasayanjournal.co.inresearchgate.net This reaction, between an aldehyde and an activated alkene, can provide a functionalized framework that can be further elaborated to the target molecule. rasayanjournal.co.in For instance, the reaction of benzaldehyde (B42025) with a suitable vinyl ketone, followed by a series of transformations including amination and phenylation, could lead to the desired product.

A notable established route for a related compound, L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, involves the reductive amination of L-(R)-phenylacetylcarbinol with a primary aralkylamine. google.com This is followed by catalytic reduction to remove the N-aralkyl group. google.com This process highlights a stereoselective approach that could be adapted for the synthesis of specific stereoisomers of this compound.

| Starting Material | Key Transformation(s) | Product |

| 2-Amino-1,3-diphenyl-1-propanone | Grignard reaction, Reduction | This compound |

| 1,1,3-Triphenylpropene | Epoxidation, Aminolysis | This compound |

| Benzaldehyde, Vinyl ketone | Baylis-Hillman reaction, Amination, Phenylation | This compound |

| L-(R)-Phenylacetylcarbinol | Reductive amination, Hydrogenolysis | L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol |

Development of Modern Catalytic and Organocatalytic Approaches for Synthesis

Modern synthetic chemistry has seen a significant shift towards the use of catalytic methods, which offer greater efficiency, selectivity, and sustainability compared to classical stoichiometric approaches. Organocatalysis, in particular, has emerged as a powerful tool for the construction of complex chiral molecules. rasayanjournal.co.in

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities. tcichemicals.com Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

For the synthesis of specific stereoisomers of this compound, several strategies can be employed. One approach involves the use of chiral catalysts, such as those based on transition metals like rhodium or iridium, in hydrogenation or transfer hydrogenation reactions. researchgate.netrsc.org These catalysts can create the desired stereocenters with high enantioselectivity.

Organocatalytic methods, using small organic molecules as catalysts, have also proven effective in asymmetric synthesis. rasayanjournal.co.in For example, proline-catalyzed aldol (B89426) or Mannich reactions can be used to construct the chiral backbone of the target molecule.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed. wikipedia.org

In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For example, an Evans oxazolidinone auxiliary could be used to direct the alkylation of a glycine (B1666218) enolate equivalent, setting the stereocenter at the C2 position. wikipedia.org Subsequent removal of the auxiliary would provide the desired enantiomerically enriched amino acid precursor, which can then be converted to the final product.

Another example is the use of pseudoephedrine as a chiral auxiliary. wikipedia.org It can be used to control the stereoselective alkylation of an enolate, and the auxiliary can be readily cleaved to reveal the chiral product.

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Evans Oxazolidinones | Alkylation, Aldol reactions | Forms a rigid bicyclic system, directing the approach of the electrophile. wikipedia.org |

| Pseudoephedrine | Alkylation | Forms a chelated intermediate that controls the stereochemical outcome. wikipedia.org |

| Camphorsultam | Various asymmetric reactions | Provides high stereocontrol due to its rigid bicyclic structure. wikipedia.org |

Asymmetric reduction of a prochiral ketone is a powerful strategy for establishing a stereogenic center. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

For the synthesis of stereodefined this compound, an α-amino ketone precursor could be subjected to asymmetric reduction. Reagents such as chiral boranes (e.g., Corey-Bakshi-Shibata catalyst) or catalytic systems based on chiral ruthenium or rhodium complexes can be employed to reduce the ketone to the corresponding alcohol with high enantioselectivity.

The choice of reducing agent and reaction conditions is crucial for achieving the desired stereochemical outcome.

Protecting Group Chemistry in the Synthesis of this compound Precursors

In a multifunctional molecule like this compound, the use of protecting groups is often essential to prevent unwanted side reactions. libretexts.org Protecting groups are temporary modifications of a functional group that render it inert to certain reaction conditions. iris-biotech.de They can be selectively removed later in the synthetic sequence. iris-biotech.de

The amino group is particularly nucleophilic and often requires protection during reactions involving strong electrophiles or oxidizing agents. libretexts.org Common protecting groups for amines include the benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and fluorenylmethyloxycarbonyl (Fmoc) groups. The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal. iris-biotech.de

The hydroxyl group may also require protection, especially during reactions involving strong bases or nucleophiles. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups, are commonly used to protect alcohols. ug.edu.plutsouthwestern.edu These groups are generally stable to a wide range of reaction conditions and can be selectively removed using fluoride (B91410) reagents. youtube.com

The strategic use of protecting groups allows for the selective transformation of different functional groups within the molecule, enabling the synthesis of complex targets like this compound with high efficiency and control.

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis |

| Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |

| Alcohol | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) |

| Alcohol | Triisopropylsilyl | TIPS | Fluoride ion (e.g., TBAF) |

Total Synthesis Applications Utilizing this compound as a Key Intermediate

Despite its potential as a chiral building block, a comprehensive search of the scientific literature did not yield specific examples of the total synthesis of natural products or complex molecules where this compound is explicitly used as a key intermediate. Its sterically hindered nature might limit its direct incorporation into complex scaffolds.

However, its structural motif, a 1,2-amino alcohol, is a crucial pharmacophore found in numerous biologically active compounds and natural products. Chiral 1,2-amino alcohols are known to be valuable synthons in asymmetric synthesis. For instance, simpler chiral amino alcohols are utilized as chiral auxiliaries to control the stereochemistry of reactions or as precursors for the synthesis of chiral ligands for metal-catalyzed reactions.

Given its structure, this compound could potentially be employed in the following capacities:

Chiral Ligand: The amino and hydroxyl groups can coordinate to metal centers, and the chiral backbone could induce asymmetry in catalytic transformations such as reductions, oxidations, or carbon-carbon bond-forming reactions.

Chiral Auxiliary: The compound could be temporarily attached to a substrate to direct a stereoselective reaction, after which it would be cleaved and recovered.

Chiral Resolving Agent: Its ability to form diastereomeric salts with racemic acids or other acidic compounds could be exploited for their resolution.

The lack of documented applications in total synthesis to date may suggest that more readily available or less sterically demanding chiral amino alcohols are often preferred. However, the unique steric and electronic properties of this compound might offer advantages in specific synthetic contexts that are yet to be explored. Further research into the reactivity and applications of this compound could unveil its potential as a valuable tool in the field of total synthesis.

Stereochemical Aspects and Chiral Control in 2 Amino 1,1,3 Triphenylpropan 1 Ol Research

Analysis of Chiral Centers and Stereoisomerism within the 2-Amino-1,1,3-triphenylpropan-1-ol Structure

The molecular structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These chiral centers are located at the C1 and C2 positions of the propanol (B110389) backbone.

C1: This carbon is attached to a hydroxyl group (-OH), two phenyl groups (-C₆H₅), and the rest of the carbon chain (-CH(NH₂)CH₂C₆H₅).

C2: This carbon is bonded to an amino group (-NH₂), a hydrogen atom (-H), a benzyl (B1604629) group (-CH₂C₆H₅), and the C1 of the propanol chain (-C(OH)(C₆H₅)₂).

The presence of two distinct chiral centers means that this compound can exist as a maximum of 2ⁿ stereoisomers, where n is the number of chiral centers. In this case, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The diastereomeric pairs are referred to as erythro and threo isomers.

The four stereoisomers are:

(1R,2S)-2-amino-1,1,3-triphenylpropan-1-ol

(1S,2R)-2-amino-1,1,3-triphenylpropan-1-ol

(1R,2R)-2-amino-1,1,3-triphenylpropan-1-ol

(1S,2S)-2-amino-1,1,3-triphenylpropan-1-ol

The (1R,2S) and (1S,2R) isomers form one enantiomeric pair, while the (1R,2R) and (1S,2S) isomers form the other. The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric.

Table 1: Stereoisomers of this compound

| Configuration | Enantiomeric Pair | Diastereomeric Relationship |

| (1R,2S) | A | Diastereomer of B |

| (1S,2R) | A | Diastereomer of B |

| (1R,2R) | B | Diastereomer of A |

| (1S,2S) | B | Diastereomer of A |

Diastereoselective and Enantioselective Outcomes in Synthetic Transformations of this compound

The synthesis of specific stereoisomers of this compound requires stereoselective methods. Diastereoselective synthesis aims to produce a predominance of one diastereomer over the others, while enantioselective synthesis focuses on obtaining a single enantiomer in excess.

One common approach to synthesizing β-amino alcohols like this compound is through the reduction of the corresponding α-amino ketone. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions. For instance, the use of chiral reducing agents can induce enantioselectivity.

Another synthetic route involves the nucleophilic addition of an organometallic reagent to an α-amino aldehyde. The stereoselectivity of this reaction can be controlled by the use of chiral auxiliaries or catalysts.

While specific data on the diastereoselective and enantioselective synthesis of this compound is not extensively documented in publicly available literature, general principles of asymmetric synthesis of β-amino alcohols can be applied. For example, the use of chiral catalysts in the hydrogenation of enol ethers derived from the corresponding ketone precursor can lead to high enantiomeric excesses.

Table 2: Hypothetical Stereoselective Synthesis Outcomes

This table illustrates potential outcomes based on common stereoselective methods.

| Reaction Type | Chiral Influence | Expected Major Stereoisomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Reduction of 2-amino-1,1,3-triphenyl-1-propanone | Chiral Borane (B79455) Reagent | (1S,2S) | >95:5 | >98% |

| Grignard addition to 2-amino-3-phenyl-1,1-diphenyl-propanal | Chiral Ligand | (1R,2S) | >90:10 | >95% |

Conformational Analysis and Intramolecular Interactions Governing Stereoselectivity

The stereochemical outcome of reactions involving this compound is significantly influenced by its conformational preferences and the presence of intramolecular interactions. The molecule can adopt various staggered conformations by rotation around the C1-C2 bond.

The relative stability of these conformers is determined by steric hindrance between the bulky phenyl and benzyl groups, as well as by the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the amino group (-NH₂). This hydrogen bond can create a cyclic-like transition state, which can favor the formation of a specific stereoisomer.

In vicinal amino alcohols, the formation of an intramolecular hydrogen bond between the hydroxyl and amino groups can lock the molecule into a specific conformation. researchgate.netrsc.org This interaction's strength is influenced by the solvent and the substituents on the molecule. nih.gov In non-polar solvents, intramolecular hydrogen bonding is more pronounced.

The three bulky phenyl groups in this compound create significant steric strain, which will heavily influence the preferred conformation. The molecule will likely adopt a conformation that minimizes the steric interactions between these groups. This preferred conformation will, in turn, dictate the facial selectivity of an approaching reagent, leading to a specific stereochemical outcome in a reaction.

Computational modeling and spectroscopic techniques like NMR can be used to study the conformational landscape and identify the most stable conformers and the nature of intramolecular interactions.

Resolution Techniques for the Enantiomers and Diastereomers of this compound

When a non-stereoselective synthesis is performed, a mixture of stereoisomers is obtained. The separation of these isomers is crucial to obtain the pure, desired stereoisomer. The separation of diastereomers is generally more straightforward than the separation of enantiomers due to their different physical properties.

Diastereomer Resolution: Diastereomers have different melting points, boiling points, and solubilities, which allows for their separation by conventional techniques such as fractional crystallization or chromatography.

Enantiomer Resolution: Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. The most common methods for enantiomeric resolution include:

Diastereomeric Salt Formation: The racemic mixture of the amino alcohol is reacted with a chiral resolving agent (a chiral acid) to form a mixture of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Various types of CSPs, such as polysaccharide-based or protein-based columns, can be employed for the separation of amino alcohol enantiomers. csfarmacie.czhplc.eu

Table 3: Potential Chiral HPLC Resolution Parameters

This table provides a hypothetical example of chiral HPLC conditions for the separation of the enantiomers of one diastereomer of this compound.

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |

| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 254 | 8.5 | 10.2 | >1.5 |

| Chiralpak AD | Hexane/Ethanol (95:5) | 0.8 | 254 | 12.1 | 14.5 | >1.5 |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of Reactions Catalyzed or Mediated by 2-Amino-1,1,3-triphenylpropan-1-ol Derivatives

Derivatives of this compound typically function as organocatalysts through the formation of key intermediates such as enamines or iminium ions. nobelprize.orglibretexts.org In reactions like the asymmetric aldol (B89426) reaction, the primary or secondary amine moiety of the catalyst condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. wikipedia.org This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond.

The catalytic cycle is generally understood to proceed through the following key steps:

Enamine/Iminium Ion Formation: The amine group of the catalyst reacts with a carbonyl substrate to form a chiral enamine or, in the case of α,β-unsaturated carbonyls, a chiral iminium ion. This initial step is often reversible. libretexts.orglibretexts.org

Stereoselective Carbon-Carbon Bond Formation: The chiral environment provided by the catalyst directs the approach of the electrophile to a specific face of the enamine or the nucleophile to the iminium ion, thus controlling the stereochemical outcome of the reaction.

Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the product and regenerate the catalyst, allowing it to enter a new catalytic cycle. libretexts.org

Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the intricate details of these mechanistic pathways. researchgate.net For instance, in proline-catalyzed aldol reactions, which serve as a model for many amino alcohol-catalyzed transformations, computational studies have helped to refine the understanding of the transition states and the role of various functional groups on the catalyst in stabilizing these states through hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov

Elucidation of Rate-Determining Steps and Transition State Geometries

The geometry of the transition state during the RDS is paramount in dictating the stereoselectivity of the reaction. The Zimmerman-Traxler model is a widely accepted transition state model for aldol reactions, proposing a six-membered, chair-like transition state. youtube.com In this model, the substituents on the enamine and the aldehyde orient themselves to minimize steric interactions, thereby favoring the formation of one stereoisomer over the other.

For catalysts like this compound derivatives, the bulky phenyl groups are expected to play a significant role in defining the steric environment of the transition state, thus influencing the facial selectivity of the nucleophilic attack. Computational modeling has become an indispensable tool for visualizing and analyzing these complex transition state geometries. researchgate.net

Kinetic Studies of Transformations Involving this compound and its Analogs

Kinetic studies provide quantitative data on reaction rates and how they are influenced by the concentrations of reactants, catalysts, and other species. nih.gov Such studies are essential for validating proposed reaction mechanisms. For instance, determining the reaction order with respect to the catalyst and substrates can help to confirm whether these species are involved in the rate-determining step.

While specific kinetic data for reactions catalyzed by this compound is not extensively documented in publicly available literature, kinetic analyses of similar amino alcohol-catalyzed reactions have revealed important trends. For example, some studies on organocatalyzed reactions have shown a non-linear relationship between the enantiomeric excess of the product and the catalyst, which can indicate the formation of catalyst aggregates or off-cycle intermediates. beilstein-journals.org

A hypothetical kinetic study of an aldol reaction catalyzed by a derivative of this compound might involve monitoring the disappearance of reactants or the appearance of the product over time using techniques like HPLC or NMR spectroscopy. The data obtained could be used to construct rate laws and determine rate constants, providing valuable information about the reaction's energetic landscape.

Table 1: Hypothetical Kinetic Data for an Aldol Reaction

| Entry | [Aldehyde] (M) | [Ketone] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.2 | 10 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.2 | 10 | 3.1 x 10⁻⁵ |

| 3 | 0.1 | 0.4 | 10 | 1.6 x 10⁻⁵ |

| 4 | 0.1 | 0.2 | 20 | 2.9 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes.

Solvent Effects and Their Influence on Reaction Mechanisms

The choice of solvent can have a profound impact on the rate, yield, and stereoselectivity of a chemical reaction. Solvents can influence the stability of reactants, intermediates, and transition states, as well as the solubility of the catalyst and reagents. In the context of organocatalysis by amino alcohols, polar aprotic solvents are often employed.

Solvent molecules can participate in the reaction mechanism through explicit interactions, such as hydrogen bonding with the catalyst or intermediates. rsc.org For instance, a protic solvent could potentially compete with the catalyst's hydroxyl group in hydrogen bonding interactions within the transition state, thereby affecting the stereochemical outcome. Conversely, a non-polar solvent might favor catalyst aggregation, leading to different kinetic profiles.

The effect of the solvent on the enamine-iminium ion equilibrium is also a critical consideration. The polarity of the solvent can influence the position of this equilibrium, which in turn affects the concentration of the active catalytic species. Therefore, careful selection and optimization of the solvent system are essential for achieving high efficiency and selectivity in reactions catalyzed by this compound and its derivatives.

Applications in Asymmetric Catalysis and Advanced Organic Transformations

2-Amino-1,1,3-triphenylpropan-1-ol as a Chiral Ligand in Transition Metal Catalysis

The bifunctional nature of this compound allows it to form stable chelate complexes with various transition metals. The steric bulk provided by the three phenyl groups creates a well-defined chiral environment around the metal center, which is crucial for inducing high stereoselectivity in a variety of transformations.

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis. Catalytic methods employing chiral ligands are highly sought after for their efficiency and atom economy. Chiral β-amino alcohols, such as derivatives of this compound, have been instrumental in the development of highly effective catalysts for this purpose, particularly in borane-mediated reductions.

The most prominent application of this class of ligands is in the Corey-Bakshi-Shibata (CBS) reduction. In this reaction, a chiral oxazaborolidine catalyst, formed from a chiral β-amino alcohol and borane (B79455), coordinates to both the borane reducing agent and the substrate ketone. This ternary complex orients the ketone in a sterically favored manner, allowing for hydride delivery to one specific enantiotopic face. The bulky triphenyl substitution pattern in this compound is anticipated to create a highly discriminating chiral pocket. Research has shown that oxazaborolidine catalysts derived from amino alcohols with α,α-diphenyl substitution provide excellent levels of enantioselectivity in the reduction of various ketones. For instance, a fast reaction between an amino alcohol and two equivalents of borane in THF can generate the corresponding oxazaborolidine catalyst. york.ac.uk These catalysts have proven effective for reducing simple, and even more sterically hindered, aralkyl ketones to the corresponding alcohols with high enantioselectivity. rsc.org

The general effectiveness of these systems is highlighted by the successful reduction of a wide range of ketones. While stoichiometric chiral reducing agents can be effective, catalytic versions that use a chiral ligand in substoichiometric amounts with a simple reducing agent like borane or catecholborane are more advantageous. wikipedia.org The mechanism involves the formation of a catalyst-borane adduct which then coordinates the ketone, leading to a highly organized, face-selective hydride transfer. uwindsor.ca

| Substrate (Ketone) | Chiral Ligand Type | Reducing Agent | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Acetophenone | (S)-α,α-Diphenylprolinol | BH3-THF | 94.7% | york.ac.uk |

| 1-Tetralone | (S)-α,α-Diphenylprolinol | BH3-THF | 92% | york.ac.uk |

| Propiophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol/9-BBN | BH3-THF | 99.2% | rsc.org |

| 2-Ethyl-1-tetralone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol/9-BBN | BH3-THF | 98% | rsc.org |

The construction of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Ligands derived from this compound are well-suited for this purpose, particularly in metal-catalyzed additions to carbonyls and imines.

Henry Reaction: The asymmetric Henry (nitroaldol) reaction, which forms β-nitro alcohols, is a powerful tool for synthesizing valuable intermediates like 1,2-amino alcohols and α-hydroxy carboxylic acids. nih.gov Copper(II) complexes of chiral β-amino alcohols have emerged as highly effective catalysts for this transformation. nih.govmdpi.com The ligand chelates to the copper center, which then acts as a Lewis acid to activate the aldehyde substrate. The amino group of the ligand can also play a role in the reaction mechanism, potentially acting as a Brønsted base to deprotonate the nitroalkane.

In a typical procedure, a chiral bis(β-amino alcohol) ligand is reacted in situ with a copper(II) salt, such as Cu(OAc)₂, to form the active catalyst. nih.govmdpi.com This catalytic system then promotes the addition of a nitroalkane to an aldehyde, often with high yields and excellent enantioselectivities. The bulky phenyl groups of a ligand like this compound would create a well-defined chiral pocket, effectively shielding one face of the coordinated aldehyde and directing the approach of the nitronate anion. While ligands with phenyl groups on the α-carbon have sometimes shown poor catalytic activity due to steric hindrance, careful tuning of the ligand backbone can lead to highly effective catalysts. nih.gov

Alkylations: The asymmetric alkylation of enolates is another fundamental C-C bond-forming reaction. Chiral ligands are used to create a chiral environment around a metal enolate, guiding the approach of an electrophile. A common strategy involves the alkylation of glycine (B1666218) Schiff base complexes, particularly with nickel(II). nih.govrsc.org In this approach, a chiral ligand, often derived from an amino acid like proline, is incorporated into the Schiff base complex. Alternatively, an achiral Schiff base complex can be alkylated in the presence of a chiral phase-transfer catalyst. nih.gov A chiral amino alcohol like this compound could serve as the precursor to the chiral ligand in the former strategy or act as the phase-transfer catalyst in the latter, guiding the stereochemical outcome of the alkylation. nih.govresearchgate.net

| Aldehyde | Ligand Type | Metal Salt | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Thiophene-bis(β-amino alcohol) | Cu(OAc)2·H2O | >99% | 94.6% | nih.gov |

| 4-Chlorobenzaldehyde | Thiophene-bis(β-amino alcohol) | Cu(OAc)2·H2O | 98% | 91.5% | nih.gov |

| Benzaldehyde (B42025) | (S)-2-(Furan-2-ylmethylamino)-2-phenylethanol | CuCl | 95% | 89% | nih.gov |

| Benzaldehyde | Pinane-derived N,N-ligand | Cu(OAc)2·H2O | Diminished | 55-76% | nih.gov |

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The performance of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. Chiral ligands are employed to achieve enantioselective cross-coupling reactions, which are of great importance in pharmaceutical and materials science.

While specific applications of this compound-derived ligands in cross-coupling are not extensively documented, its structural features make it a promising candidate for ligand design. The amino and hydroxyl moieties can be readily functionalized, for example, by introducing phosphine (B1218219) groups to create P,N- or P,O-type ligands. These bidentate ligands can chelate to the palladium center, creating a stable and well-defined chiral environment. The bulky triphenyl groups would provide the steric hindrance necessary to favor the formation of highly active, monoligated L₁Pd(0) species, which are often the key catalytic intermediates. wikipedia.org Schiff base ligands derived from amino alcohols have also been successfully used to form palladium complexes for Suzuki-Miyaura cross-coupling reactions, demonstrating the viability of this ligand class. youtube.com

Utility of this compound as a Chiral Organocatalyst or Precursor to Organocatalysts

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. Chiral amino alcohols are a prominent class of organocatalysts, capable of activating substrates through hydrogen bonding and/or the formation of covalent intermediates like enamines or iminium ions.

Simple primary β-amino alcohols have been shown to be efficient organocatalysts for reactions such as the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org In these cases, the amine functionality can act as a Brønsted base to deprotonate the keto ester, while the hydroxyl group can activate the nitroalkene electrophile through hydrogen bonding. The chiral backbone of the amino alcohol then dictates the facial selectivity of the addition. Given that this compound is a primary β-amino alcohol, it fits the profile of this catalyst class. Its bulky phenyl groups would provide a distinct stereochemical environment, potentially leading to high levels of asymmetric induction. These catalysts are attractive because they are often derived from readily available amino acids, are less sensitive to air and moisture than many metal-based catalysts, and are considered more environmentally friendly. rsc.org

This compound as a Stoichiometric Chiral Auxiliary in Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This method is highly reliable and predictable, often providing high diastereoselectivity. uwindsor.ca

Amino alcohols are common precursors for some of the most successful chiral auxiliaries, such as the Evans oxazolidinones. youtube.com this compound possesses the necessary 1,2-amino alcohol functionality to be converted into such an auxiliary. For example, it could be cyclized with phosgene (B1210022) or a similar reagent to form a chiral oxazolidinone. This auxiliary could then be acylated and subjected to diastereoselective reactions, such as alkylations or aldol (B89426) additions. The three phenyl groups would provide a rigid and sterically demanding environment, effectively blocking one face of the derived enolate and ensuring high diastereoselectivity in its reaction with an electrophile. The robustness of this approach makes it a powerful tool for the synthesis of complex molecules where predictable stereocontrol is paramount. numberanalytics.com

Role of this compound as a Building Block for Complex Molecules and Natural Product Synthesis

Chiral, non-racemic amino alcohols are exceptionally valuable building blocks (synthons) for the synthesis of complex molecules, including many natural products and pharmaceuticals. acs.org The 1,2-amino alcohol motif is a common structural feature in a wide array of biologically active compounds. acs.orgchemicalbook.com

This compound, with its defined stereochemistry and multiple functional groups, represents a unique chiral building block. The primary amine and tertiary alcohol can be selectively protected or derivatized, allowing for its incorporation into larger molecular frameworks. For instance, the amine could be acylated to form part of a peptide backbone, while the hydroxyl group could be used as a handle for further transformations. The triphenylmethyl (trityl) carbinol portion of the molecule provides significant steric bulk and lipophilicity, which can be used to influence the conformation and properties of the target molecule. Its structural relative, 2-amino-1,3-propanediol, is a versatile platform for creating functional monomers for polymer synthesis. rsc.org Similarly, other amino alcohols serve as key starting materials for compounds with potential antimalarial activity. nih.gov The unique substitution pattern of this compound makes it an attractive starting point for diversity-oriented synthesis, where a common core is elaborated into a library of structurally diverse compounds for biological screening. nih.gov

Derivatization and Structure Reactivity Relationship Studies of 2 Amino 1,1,3 Triphenylpropan 1 Ol

Functionalization of the Amino Group (e.g., Amidation, Sulfonamidation, N-Alkylation)

The primary amino group is a versatile handle for introducing a wide range of functionalities. Common derivatization strategies include acylation to form amides, sulfonylation to yield sulfonamides, and alkylation to produce secondary or tertiary amines.

Amidation: The reaction of the amino group with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) yields amides. This transformation is fundamental in peptide synthesis and for introducing acyl moieties that can alter the molecule's hydrogen-bonding capabilities and steric profile. For instance, palladium-catalyzed carbon-nitrogen bond-forming reactions can be used to synthesize chiral 2-amido dienes from chiral precursors, which then serve as valuable intermediates in asymmetric reactions like the Diels-Alder cycloaddition nih.gov.

Sulfonamidation: Sulfonamides are formed by reacting the amino group with sulfonyl chlorides. This modification significantly alters the electronic properties of the nitrogen atom, making it less basic. The resulting N-H bond is more acidic compared to the parent amine. Indium-catalyzed sulfonylation is an efficient method for preparing sulfonamides from amines and sulfonyl chlorides organic-chemistry.org.

N-Alkylation: The introduction of alkyl groups to the amino group can be achieved through various methods, including reductive amination or reactions with alkyl halides. N-alkylation is a critical tool for modifying the steric environment around the nitrogen atom and is frequently used in the development of chiral ligands and organocatalysts nih.govbeilstein-journals.org. Catalytic strategies, such as the "borrowing hydrogen" approach using ruthenium or iron catalysts, allow for the direct N-alkylation of amines with alcohols, offering an atom-economic route with water as the only byproduct nih.govd-nb.inforesearchgate.netnih.gov. These methods often proceed with high retention of stereochemistry, which is crucial when modifying chiral molecules like 2-Amino-1,1,3-triphenylpropan-1-ol nih.govd-nb.info.

| Modification | Reagents | Product | Key Features |

|---|---|---|---|

| Amidation | Carboxylic Acid Chloride (R-COCl), Base | N-Acyl derivative | Introduces amide functionality; modifies H-bonding and steric bulk. |

| Sulfonamidation | Sulfonyl Chloride (R-SO₂Cl), Base | N-Sulfonyl derivative | Increases acidity of N-H bond; alters electronic properties. |

| N-Alkylation | Alkyl Halide (R-X) or Alcohol (R-OH) with catalyst | N-Alkyl or N,N-Dialkyl derivative | Increases steric hindrance; tunes basicity and ligand properties. |

Chemical Modifications of the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The tertiary hydroxyl group in this compound presents unique challenges and opportunities for derivatization due to its steric hindrance.

Esterification: The formation of esters from tertiary alcohols via Fischer esterification (reaction with a carboxylic acid under acidic conditions) is often difficult due to steric hindrance and the propensity for elimination reactions under acidic conditions masterorganicchemistry.comquora.com. More effective methods may involve the use of acyl chlorides or anhydrides with a suitable base. The esterification of amino acids and their derivatives is a common procedure, often requiring protective group strategies to ensure chemoselectivity um.edu.mypearson.com.

Etherification: Similar to esterification, the etherification of the sterically hindered tertiary alcohol is challenging. Williamson ether synthesis, a common method for preparing ethers, may be inefficient. Alternative strategies include reductive etherification, which uses carbonyl compounds as alkyl sources in the presence of a reducing agent nih.gov. For amino alcohols, selective O-alkylation requires careful reaction design to avoid competitive N-alkylation google.comorganic-chemistry.org.

| Modification | Reagents | Product | Key Features |

|---|---|---|---|

| Esterification | Acyl Chloride (R-COCl), Base | O-Acyl derivative (Ester) | Challenging due to steric hindrance; adds bulky ester group. |

| Etherification | Alkyl Halide (R-X) with strong base; Reductive Etherification | O-Alkyl derivative (Ether) | Difficult due to sterics; requires specific catalytic methods. |

| Oxidation | Strong oxidizing agents | Cleavage products | Leads to degradation of the carbon skeleton. |

Introduction of Substituents onto the Phenyl Rings

The three phenyl rings offer extensive possibilities for modification through electrophilic aromatic substitution reactions. The introduction of various substituents can profoundly influence the electronic and steric properties of the molecule.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, can be employed to introduce functional groups onto the phenyl rings goldsupplier.com. The position of substitution (ortho, meta, or para) will be directed by the existing alkyl and hydroxyl groups and can be controlled by the choice of reagents and reaction conditions. For example, triphenylmethanol and its derivatives are known to undergo Friedel-Crafts reactions goldsupplier.comchemicalbook.com. Modifying these rings can create derivatives with tailored properties for specific applications, such as in the development of pharmaceuticals or materials like organic light-emitting diodes (OLEDs) goldsupplier.com.

Impact of Structural Modifications on Catalytic Performance and Stereoselectivity

Chiral amino alcohols are a cornerstone of asymmetric catalysis, serving as precursors for a vast array of chiral ligands and catalysts polyu.edu.hkrsc.orgresearchgate.netalfa-chemistry.com. The derivatization of this compound at its amino, hydroxyl, and phenyl groups directly impacts its effectiveness in such applications.

The catalytic activity and stereoselectivity of a ligand are intimately linked to its three-dimensional structure.

Modifications at the Amino Group: N-alkylation or N-acylation introduces steric bulk that can create a more defined chiral pocket around a metal center, enhancing stereoselectivity nih.govnih.gov. For example, in the addition of diethylzinc to aldehydes, the enantiomeric excess of the product is highly dependent on the structure of the amino alcohol catalyst used mdpi.com.

Modifications at the Hydroxyl Group: The hydroxyl group often acts as a coordination site for the metal in a catalyst system. Converting it to an ether or ester group alters this coordinating ability, which can switch catalytic activity on or off, or even change the reaction mechanism.

Phenyl Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings modifies the electronic properties of the ligand. This can affect the Lewis acidity of the coordinated metal center, thereby influencing the catalytic activity. Furthermore, bulky substituents on the rings can enhance enantioselectivity by refining the shape of the chiral environment polyu.edu.hk. Studies have shown that replacing phenyl groups with cyclohexyl groups in some chiral amino alcohol catalysts leads to significantly improved enantioselectivity in asymmetric reductions and conjugate additions polyu.edu.hk.

The systematic modification of this compound and the subsequent evaluation of these derivatives in catalytic test reactions are essential for developing highly efficient and selective catalysts for asymmetric synthesis mdpi.comacs.orgnih.govnih.gov.

| Structural Modification | Potential Impact on Catalysis | Example Application |

|---|---|---|

| N-Alkylation (e.g., N-Methylation) | Increases steric hindrance, potentially improving enantioselectivity by creating a more defined chiral pocket. | Asymmetric diethylzinc addition to aldehydes. |

| N-Acylation (Amide formation) | Alters hydrogen bonding capacity and electronic properties; can act as a directing group. | Ligands for Diels-Alder reactions. |

| O-Etherification | Removes a key metal coordination site, potentially altering or inhibiting catalytic activity. | Mechanistic studies of catalyst function. |

| Phenyl Ring Substitution (e.g., adding -OCH₃ or -CF₃) | Tunes electronic properties of the ligand, affecting the Lewis acidity of the catalyst's active site and thus its activity. | Fine-tuning catalysts for asymmetric transfer hydrogenation. |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Application of Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is an indispensable tool for separating the enantiomers of 2-Amino-1,1,3-triphenylpropan-1-ol and quantifying its enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC): Direct enantioseparation of amino alcohols like this compound is most effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad chiral recognition abilities. For amino alcohols, zwitterionic CSPs derived from cinchona alkaloids have also proven effective, operating under LC-MS compatible mobile phase conditions. chiraltech.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Alternatively, an indirect approach involves derivatization of the amino alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov However, direct methods are often preferred to avoid potential racemization or side reactions during derivatization. echemi.com The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.

Table 1: Representative HPLC Method for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

This table represents a typical method for separating similar chiral compounds and would require optimization for this compound.

Gas Chromatography (GC): For GC analysis, the analyte must be volatile. Therefore, this compound requires derivatization to block the polar -OH and -NH2 groups, for instance, by forming N-trifluoroacetyl-O-methyl esters. nih.gov The derivatized enantiomers are then separated on a column coated with a chiral stationary phase, such as cyclodextrin (B1172386) derivatives. Comprehensive two-dimensional GC (GC×GC) can provide enhanced resolution and sensitivity for complex samples. nih.gov Accurate determination of enantiomeric excess with errors as low as ±0.5%–2.5% can be achieved. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment (e.g., 2D NMR, NOESY, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed structure and stereochemistry of this compound in solution. While 1D ¹H and ¹³C NMR provide primary structural information, advanced 2D techniques are essential for unambiguous assignments and conformational analysis.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would reveal cross-peaks between the methine proton (CH-N) and the protons of the adjacent methylene (B1212753) group (CH2-Ph). libretexts.orgcreative-biostructure.com This confirms the connectivity within the propanol (B110389) backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space (typically within 5 Å), irrespective of whether they are bonded. slideshare.netyoutube.com This is crucial for determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOE correlations between protons on the stereogenic center (C2) and specific protons on the bulky phenyl groups at C1 and C3 can provide insights into the rotational conformation around the C-C single bonds. The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance constraints. creative-biostructure.com

NMR with Chiral Solvating Agents (CSAs): To determine enantiomeric purity and assign absolute configuration by NMR, chiral solvating agents (CSAs) can be employed. The CSA, such as a BINOL derivative, forms transient diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction induces chemical shift differences (Δδ) between the signals of the two enantiomers in the ¹H NMR spectrum, allowing for their differentiation and quantification. For the related compound rac-2-amino-3-phenylpropan-1-ol, (S)-BINOL was shown to be an effective CSA for enantiodifferentiation. nih.gov

Table 2: Illustrative ¹H NMR Chemical Shift Assignments for this compound

| Proton | Multiplicity | Chemical Shift (δ, ppm) | COSY Correlations | NOESY Correlations |

|---|---|---|---|---|

| NH₂ | br s | ~1.8-2.5 | - | H-2 |

| OH | br s | ~3.0-4.0 | - | H-2, Phenyl H's (C1) |

| H-2 | m | ~3.5-3.8 | H-3a, H-3b | NH₂, OH, Phenyl H's |

| H-3a, H-3b | m | ~2.8-3.2 | H-2 | Phenyl H's (C3) |

| Phenyl H's | m | ~7.0-7.6 | - | H-2, H-3, OH |

Note: This is a representative table. Actual chemical shifts are dependent on solvent and experimental conditions.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination and Solid-State Structure Analysis

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. thieme-connect.denih.gov It provides precise data on bond lengths, bond angles, and torsional angles, and for chiral, enantiomerically pure compounds, it can establish the absolute configuration. researchgate.netnih.gov

The process requires growing a high-quality single crystal of this compound. When this crystal is irradiated with X-rays, a unique diffraction pattern is produced. nih.gov The analysis of this pattern allows for the construction of an electron density map, from which the molecular structure is determined. thieme-connect.de

To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized, which is most effective when the X-ray wavelength is near an absorption edge of an atom in the crystal. thieme-connect.de For organic molecules containing only light atoms (C, H, N, O), using copper radiation (Cu Kα) can enhance the anomalous scattering effect sufficiently to allow for a reliable assignment. The Flack parameter is a critical value calculated during refinement; a value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct. researchgate.net The resulting crystallographic data provides an unambiguous depiction of the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups.

Table 3: Representative Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₂₁NO |

| Formula Weight | 303.40 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Volume | VVVV.V ų |

| Z | 4 |

| Flack Parameter | 0.0(1) |

This table illustrates the type of data obtained from an SCXRD experiment. The values are placeholders.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Analysis

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are highly sensitive to the stereochemical features of a molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the UV-Vis region. arxiv.org This technique is used to study chiral molecules containing chromophores. In this compound, the phenyl groups act as chromophores. Their electronic transitions (π → π*) occur in the far-UV region. springernature.com The ECD spectrum is a plot of this differential absorption versus wavelength and provides a "fingerprint" characteristic of a specific enantiomer. A positive or negative signal (Cotton effect) corresponds to the molecule's three-dimensional structure. The spectrum of one enantiomer will be a mirror image of the other. By comparing experimental ECD spectra with those predicted by quantum-chemical calculations, the absolute configuration of the molecule can be determined. arxiv.org

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to vibrational transitions. nih.gov VCD provides a wealth of stereochemical information because it probes the entire molecular structure, not just the regions near chromophores. For this compound, VCD spectra would show characteristic bands for the stretching and bending modes of the C-H, O-H, N-H, and C-C bonds. The sign and intensity of these VCD bands are exquisitely sensitive to the molecule's absolute configuration and conformation in solution. nih.gov As with ECD, comparing the experimental VCD spectrum with theoretical predictions from density functional theory (DFT) calculations is a powerful method for assigning the absolute configuration.

Computational Chemistry and Theoretical Investigations of 2 Amino 1,1,3 Triphenylpropan 1 Ol

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Amino-1,1,3-triphenylpropan-1-ol, DFT calculations are instrumental in determining its most stable three-dimensional arrangement (geometric optimization) and analyzing its electronic properties.

Researchers often employ a basis set such as 6-311++G(d,p) with a functional like B3LYP to perform these calculations. The process starts with an initial guess of the molecular geometry, and the DFT algorithm iteratively solves the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. This energy-minimized state corresponds to the optimized geometry of the molecule.

The optimized structure provides precise information on bond lengths, bond angles, and dihedral angles. For instance, a hypothetical DFT study on this compound could yield the geometric parameters presented in the table below. These parameters are crucial for understanding the steric and electronic effects of the bulky phenyl groups and the amino and hydroxyl functional groups.

Table 1: Hypothetical Optimized Geometric Parameters of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 (Å) | 1.54 |

| C1-O1 (Å) | 1.43 | |

| C2-N1 (Å) | 1.47 | |

| C2-C3 (Å) | 1.53 | |

| Bond Angle | O1-C1-C2 (°) | 109.5 |

| N1-C2-C1 (°) | 110.2 | |

| C1-C2-C3 (°) | 112.1 | |

| Dihedral Angle | H-O1-C1-C2 (°) | -65.8 |

| H-N1-C2-C1 (°) | 60.5 |

Furthermore, DFT calculations provide insights into the electronic structure through analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized around the electron-rich amino group and phenyl rings, while the LUMO might be distributed over the carbon backbone and the phenyl groups.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT provides a static picture of the molecule at its energy minimum, this compound is a flexible molecule that can adopt various conformations in solution. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape and to understand the influence of the solvent. nih.govnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's dynamic behavior over time. A typical MD simulation would involve placing the this compound molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field (e.g., AMBER, CHARMM).

Through MD simulations, one can perform conformational sampling to identify the most populated conformations and the energy barriers between them. nih.gov This is particularly important for a molecule with multiple rotatable bonds like this compound. The simulations can reveal how intramolecular hydrogen bonding between the amino and hydroxyl groups influences the preferred conformations.

Solvent effects are another critical aspect that can be studied with MD. nih.gov The simulations can show how solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and dynamics. nih.govnih.gov For example, in a polar solvent like water, the amino and hydroxyl groups would be expected to form hydrogen bonds with water molecules, which can compete with intramolecular hydrogen bonding. The table below illustrates hypothetical data that could be obtained from an MD simulation to analyze the solvent's effect.

Table 2: Hypothetical Radial Distribution Function (g(r)) Peak Distances for Solvent Atoms around Functional Groups of this compound from an MD Simulation in Water.

| Functional Group Atom | Solvent Atom (Water) | First Peak g(r) (Å) | Second Peak g(r) (Å) |

| Amino Nitrogen (N1) | Oxygen (Ow) | 2.8 | 4.5 |

| Amino Nitrogen (N1) | Hydrogen (Hw) | 3.5 | 5.2 |

| Hydroxyl Oxygen (O1) | Oxygen (Ow) | 2.7 | 4.3 |

| Hydroxyl Oxygen (O1) | Hydrogen (Hw) | 1.8 | 3.3 |

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are invaluable for elucidating the mechanisms of chemical reactions involving this compound. These studies can map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. researchgate.net

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is vital for understanding reaction kinetics. researchgate.net

For instance, a theoretical study could investigate the mechanism of a particular reaction, such as an acylation of the amino group. The calculations would model the approach of the acylating agent, the formation of a tetrahedral intermediate, and the final product formation. The geometries and energies of all stationary points along the reaction pathway would be calculated.

The table below presents hypothetical energy data for a proposed reaction mechanism involving this compound, illustrating how quantum chemical calculations can quantify the energetics of a reaction pathway.

Table 3: Hypothetical Relative Energies of Stationary Points for a Reaction of this compound calculated using DFT.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | First transition state | +15.2 |

| Intermediate | Reaction intermediate | -5.7 |

| Transition State 2 | Second transition state | +12.8 |

| Products | Final products | -20.1 |

Ligand-Substrate and Ligand-Metal Interaction Modeling in Catalytic Systems

In the context of catalysis, this compound can act as a chiral ligand that coordinates to a metal center to form a catalyst. Computational modeling is a powerful tool to understand how this ligand interacts with a metal and how the resulting complex interacts with a substrate. nih.gov

Modeling ligand-metal interactions involves using quantum mechanics (often DFT) or combined quantum mechanics/molecular mechanics (QM/MM) methods. These calculations can predict the geometry of the metal complex, the strength of the ligand-metal bond, and the electronic structure of the complex. This information is key to understanding the catalyst's stability and reactivity.

Furthermore, modeling the interaction of the catalyst with a substrate can provide insights into the mechanism of catalysis and the origin of enantioselectivity in asymmetric catalysis. The calculations can map the reaction pathway of the substrate as it binds to the catalyst, undergoes transformation, and is released as the product. By comparing the activation energies for the pathways leading to the different enantiomers of the product, the enantioselectivity of the catalyst can be predicted.

The following table provides hypothetical data from a QM/MM study on a catalytic system using a this compound-metal complex, highlighting the key energetic parameters that determine the success of an asymmetric reaction.

Table 4: Hypothetical Energy Profile for an Asymmetric Catalytic Reaction involving a this compound-Metal Complex.

| Step | Parameter | Energy (kcal/mol) - R-product | Energy (kcal/mol) - S-product |

| Substrate Binding | Binding Energy | -8.5 | -8.2 |

| Key Reaction Step | Activation Energy (ΔG‡) | +18.3 | +21.5 |

| Product Release | Release Energy | +5.1 | +4.9 |

| Enantiomeric Excess | Predicted ee (%) | \multicolumn{2}{c | }{96} |

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Routes to 2-Amino-1,1,3-triphenylpropan-1-ol

Key research objectives in this area include:

Asymmetric Synthesis: Developing catalytic asymmetric routes that establish the chiral center with high enantioselectivity, thereby avoiding classical resolution steps which are inherently inefficient.

Biocatalysis: Investigating the use of enzymes, such as transaminases, to catalyze key steps in the synthesis. Biocatalytic methods offer the potential for high selectivity under mild reaction conditions in aqueous media.

Reduction of Intermediates: Exploring novel reduction techniques for precursor molecules, such as nitro alcohols or ketones, that utilize sustainable reducing agents, including catalytic hydrogenation with heterogeneous catalysts that can be easily recovered and reused. rasayanjournal.co.inresearchgate.net

The table below conceptualizes a comparison between a traditional synthetic approach and a potential sustainable route, highlighting areas for future improvement.

| Metric | Potential Traditional Route | Hypothetical Sustainable Future Route |

| Starting Materials | Potentially derived from petrochemical sources | Derived from renewable feedstocks |

| Key Transformation | Stoichiometric chiral resolution | Catalytic asymmetric synthesis |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Benign solvents (e.g., Ethanol, Water) or solvent-free conditions |

| Byproducts | Significant inorganic salt waste | Minimal byproducts, high atom economy |

| Energy Consumption | High temperatures, lengthy reaction times | Lower temperatures, potentially aided by microwave or flow chemistry |

Design and Development of Highly Efficient and Recyclable Catalytic Systems Utilizing this compound Derivatives

The bifunctional nature of this compound, possessing both a Lewis basic amine and a hydroxyl group, makes it an excellent candidate for development into a chiral ligand or organocatalyst. Its derivatives could be engineered for a variety of asymmetric catalytic transformations.

Future research should focus on:

Ligand Synthesis: Modifying the amino and hydroxyl groups to create a library of derivatives (e.g., oxazolines, amides) capable of coordinating with various transition metals (e.g., Ruthenium, Rhodium, Palladium, Copper).

Immobilization: Anchoring the catalyst derivatives to solid supports, such as polymers or silica gel. This immobilization facilitates catalyst recovery and recycling, a critical aspect for industrial applications, reducing costs and environmental impact.

Organocatalysis: Utilizing the inherent chirality and functional groups of the molecule to act as a metal-free catalyst, for instance, in asymmetric aldol (B89426) or Michael reactions.

The following table outlines potential catalytic applications for derivatives of this compound.

| Catalyst Type | Potential Metal Center | Target Asymmetric Reaction | Key Advantage of the Ligand |

| Chiral Ligand | Rhodium (Rh) / Ruthenium (Ru) | Asymmetric Hydrogenation | Steric bulk could induce high enantioselectivity. |

| Chiral Ligand | Palladium (Pd) | Asymmetric Allylic Alkylation | Defined chiral pocket for selective bond formation. |

| Chiral Ligand | Copper (Cu) / Zinc (Zn) | Asymmetric Additions to Carbonyls | Bidentate coordination enhances catalyst stability and activity. |

| Organocatalyst | N/A (Metal-Free) | Michael Addition / Aldol Reaction | Amine and hydroxyl groups can activate substrates via hydrogen bonding. |

Expansion of the Application Scope of this compound in Diverse Organic Transformations

Beyond its potential in catalysis, the unique structure of this compound makes it a valuable building block for the synthesis of other complex molecules. Its application scope can be significantly broadened by exploring its utility in a wider range of organic reactions.

Future avenues of investigation include:

Chiral Auxiliaries: Employing the compound as a chiral auxiliary to control the stereochemistry of reactions performed on an attached substrate, followed by facile cleavage and recovery.

Synthesis of Novel Heterocycles: Using the amino and alcohol functionalities as handles to construct novel chiral heterocyclic scaffolds, which are prevalent in pharmaceutically active compounds.

Decarboxylative Reactions: Investigating its use in decarboxylative coupling reactions, a modern synthetic tool for carbon-carbon bond formation that often utilizes amino acid derivatives. researchgate.net

Integration of this compound Research with Flow Chemistry and High-Throughput Screening Methodologies

To accelerate the discovery and optimization of processes involving this compound, modern automation technologies should be integrated into the research workflow.

Flow Chemistry: The synthesis of the compound and its application in catalytic processes could be adapted to continuous flow systems. thieme-connect.deuc.pt Flow chemistry offers advantages such as enhanced safety, better temperature and pressure control, and the potential for straightforward scaling-up from laboratory to industrial production. For instance, hazardous intermediates can be generated and consumed in situ, minimizing risk. thieme-connect.de

High-Throughput Screening (HTS): HTS techniques can be employed to rapidly screen libraries of catalysts derived from this compound for activity and selectivity in various reactions. springernature.comnih.gov This approach dramatically accelerates the catalyst discovery process compared to traditional one-by-one testing, allowing for the efficient identification of optimal catalysts for specific transformations. nih.govresearchgate.net

The integration of these advanced methodologies will be crucial for unlocking the full potential of this compound and its derivatives in a timely and efficient manner.

Q & A

Q. What are the common synthetic routes for 2-Amino-1,1,3-triphenylpropan-1-ol?

- Methodological Answer : The synthesis of enantiomerically pure forms (e.g., (S)-(-)-2-Amino-1,1,3-triphenylpropan-1-ol) involves stereoselective approaches. A validated method uses L-phenylalanine methyl ester as a chiral precursor, reacting with bromophenylmagnesium in a Grignard-like addition. This yields the desired product with ~62–66% efficiency after purification. Key steps include controlling reaction temperature (<0°C for nucleophilic addition) and using anhydrous solvents (e.g., THF) to prevent racemization .

Q. How is stereochemical purity ensured during synthesis?

- Methodological Answer : Stereoselectivity is achieved via chiral auxiliaries or enantiopure starting materials. For example, starting with L-phenylalanine ensures retention of the (S)-configuration. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) or polarimetry confirms enantiomeric excess (>98% ee). X-ray crystallography (referencing CCDC databases) can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What advanced analytical techniques validate structural and stereochemical integrity?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration (e.g., CCDC-265623 for analogous diazaphospholenes) .

- Nuclear Overhauser Effect (NOE) NMR : Differentiates diastereomers by spatial proximity of protons.

- Chiral Derivatization : Coupling with chiral reagents (e.g., Mosher’s acid) followed by NMR enhances sensitivity for trifluoromethyl-containing analogs .

Q. How do structural modifications in analogous compounds influence biological activity?

- Methodological Answer : Comparative studies highlight the role of phenyl groups and amino positioning :

Q. What strategies optimize reaction conditions for high-yield synthesis?

- Methodological Answer :

- Catalyst Screening : Use of Lewis acids (e.g., BF₃·Et₂O) accelerates imine formation in reductive amination steps .

- Continuous Flow Reactors : Improve mixing and heat transfer, reducing side reactions (e.g., epimerization) and achieving >90% conversion in trifluoromethyl analogs .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while low temperatures (-20°C) suppress racemization .

Q. How does this compound interact with biological targets?

- Methodological Answer :

- Enzyme Inhibition Assays : The compound’s amino and hydroxyl groups form hydrogen bonds with catalytic residues (e.g., in serine hydrolases). Kinetic studies (IC₅₀ values) quantify inhibition potency .

- Surface Plasmon Resonance (SPR) : Measures real-time binding to receptors (e.g., β-adrenergic receptors) with equilibrium dissociation constants () in the µM range .

Data Contradictions and Resolution